2-(1-Benzylpiperidin-4-yl)pyridine
Overview
Description
2-(1-Benzylpiperidin-4-yl)pyridine is a chemical compound that belongs to the class of piperidine derivatives It is structurally characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a pyridine ring at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)pyridine typically involves the reaction of 4-piperidone with benzyl chloride to form 1-benzyl-4-piperidone. This intermediate is then reacted with 2-bromopyridine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bases like potassium carbonate and solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter activity.
Medicine: It has been investigated for its potential use in treating neurological disorders such as Alzheimer’s disease due to its ability to interact with acetylcholine receptors.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and activation of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound’s effects on neurotransmitter release make it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-4-yl)pyridine can be compared with other similar compounds, such as:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
4-Benzylpiperidine: Another piperidine derivative that acts as a monoamine releasing agent.
These comparisons highlight the uniqueness of this compound in terms of its structural features and pharmacological properties.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCDYALQKKHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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